Diethylzinc is not naturally occurring. It is typically synthesized for research purposes or industrial applications. Its significance lies in its ability to introduce an ethyl group to various organic molecules. This proves valuable in organic synthesis, particularly for creating new carbon-carbon bonds [].
Diethylzinc possesses a linear molecular structure. The central zinc atom forms two covalent bonds with each ethyl (C2H5) group. These ethyl groups are arranged in a tetrahedral geometry around the zinc atom, resulting in a non-polar molecule [].
The presence of two relatively large and electron-donating ethyl groups bonded to the relatively small and electron-deficient zinc atom creates a polarity within the molecule. This polarity contributes to the reactivity of Diethylzinc [].
Diethylzinc can be synthesized through the reaction of zinc metal with diethylmercury or diethylzinc chloride in an inert atmosphere [].
One common method involves the following reaction:
Zn + Hg(C2H5)2 → (C2H5)2Zn + Hg (Eq. 1) []
Diethylzinc is a versatile reagent involved in various organic reactions. Here are two key examples:
For example, the reaction of Diethylzinc with benzaldehyde yields ethanol:
(C2H5)2Zn + O=CHC6H5 -> CH3CH2OH + Zn(C6H5)O (Eq. 2) []
The overall reaction can be represented as:
(C2H5)2Zn + CH2I2 → (CH2)ZnI + C2H5I (Eq. 3)
(CH2)ZnI + alkene → cyclopropane + ZnI2 (Eq. 4)
Diethylzinc is highly pyrophoric, meaning it ignites spontaneously upon contact with air or moisture. This decomposition reaction releases heat and produces zinc oxide, ethane, and water vapor [].
(C2H5)2Zn + O2 -> ZnO + C2H6 + H2O (Eq. 5) []
Diethylzinc is known for its vigorous reactivity with various substances:
The synthesis of diethylzinc has evolved over time. The contemporary method involves reacting a mixture of ethyl iodide and ethyl bromide with a zinc-copper couple. This process generates reactive zinc species that combine with the ethyl halides to form diethylzinc. Historically, diethyl mercury was also used as a precursor in earlier synthesis methods .
Diethylzinc finds various applications across multiple fields:
Studies on diethylzinc interactions mainly focus on its reactivity with water and oxygen. The reaction kinetics and mechanisms have been analyzed using computational models that explore how diethylzinc behaves under various conditions, including temperature variations and the presence of other reactants . These studies help elucidate the pathways leading to products like zinc oxide and ethylzinc hydroxide.
Diethylzinc shares similarities with other organozinc compounds but has unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Dimethylzinc | Less reactive than diethylzinc; used in similar applications. | |
Methylzinc chloride | More stable; used for different synthetic pathways. | |
Triethylaluminum | Highly reactive; often used in polymerization but has different reactivity profiles compared to diethylzinc. |
Uniqueness of Diethylzinc:
Diethylzinc adopts a linear geometry in both solid and gas phases, with a central zinc atom bonded to two ethyl groups. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₄H₁₀Zn | |
Molecular weight | 123.51 g/mol | |
Density | 1.205 g/mL (25°C) | |
Boiling point | 124°C | |
Melting point | −28°C | |
Vapor pressure (20°C) | 16 hPa |
In the gas phase, the structure remains largely linear, with bond angles approaching 180°. Solid-state packing involves weak van der Waals interactions, contributing to its crystalline arrangement.
Diethylzinc is highly pyrophoric, igniting spontaneously in air and reacting violently with water to produce ethane gas and zinc hydroxide. Its reactivity stems from the polarized Zn–C bond (Δχ ≈ 0.9), rendering it susceptible to nucleophilic attack. Despite this, it is less nucleophilic than Grignard reagents or organolithium compounds, enabling controlled reactivity in synthetic applications.
Flammable;Corrosive;Environmental Hazard